molecular formula C28H60O4P2S4Zn B3029522 zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane CAS No. 68647-73-4

zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane

Cat. No.: B3029522
CAS No.: 68647-73-4
M. Wt: 716.4 g/mol
InChI Key: ZKAQFYDDTYGBBV-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Tea tree oil, derived mainly from the Australian native plant Melaleuca alternifolia, is a popular ingredient in a variety of household and cosmetic products due to its antiseptic, anti-inflammatory, broad-spectrum antimicrobial, and antioxidant properties . The primary active ingredient in tea tree oil is Terpinen-4-ol , which is known for its antimicrobial and anti-inflammatory effects . This compound is the major antimicrobial component of tea tree oil .

Mode of Action

The components of tea tree oil, particularly terpinen-4-ol and α-terpineol , mediate antimicrobial actions by disrupting the structural and functional integrity of bacterial membranes . This disruption leads to the death of infectious microbes . In addition, tea tree oil exhibits antibacterial, antifungal, antiviral, and antiprotozoal activities . It mediates bactericidal actions at concentrations of 1.0% or less in most bacteria such as Staphylococcus aureus and Escherichia coli, and causes bacteriostatic effects at lower concentrations .

Biochemical Pathways

Tea tree oil affects several biochemical pathways. It inhibits primary metabolic pathways through the suppression of the tricarboxylic acid (TCA) cycle and fatty acid metabolism . Further experiments have shown that tea tree oil treatment decreases the activities of key enzymes in the TCA cycle . Additionally, tea tree oil disrupts energy metabolism by inhibiting glycolysis and disrupting the TCA cycle, thereby inducing mitochondrial dysfunction .

Result of Action

The molecular and cellular effects of tea tree oil’s action are primarily related to its antimicrobial and anti-inflammatory properties. The ability of tea tree oil to inhibit respiration and increase membrane permeability in microbial cells suggests that its lethal actions are primarily the result of inhibition of membrane-located metabolic events and a loss of chemiosmotic control . Furthermore, tea tree oil has been shown to induce caspase-dependent apoptosis in human melanoma cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of tea tree oil. For instance, exposure to environmental factors like air, heat, light, and moisture can substantially alter the composition of tea tree oil during storage . Moreover, shifts in seasonality, water stress, geography, light factors, altitude, herbivory and microbes, temperature, and soil factors linked to climate change can result in both increases and decreases in the secondary metabolites of tea tree oil .

Biochemical Analysis

Biochemical Properties

Gas chromatography/mass spectroscopy revealed that terpinen-4-ol was dominant in tea tree oil with a content of 40.3%. Other significant compounds include γ-Terpinene, 1,8-cineole, and p-cymene .

Cellular Effects

Tea tree oil has been observed to have antimicrobial activity against Gram-positive and Gram-negative bacteria and against yeasts. The best antimicrobial activity was against Enterococcus faecalis and Candida albicans .

Molecular Mechanism

The molecular mechanism of tea tree oil involves targeting lipid metabolism and the antioxidant system. It decreases hepatopancreatic vacuolation, lipids droplets, and peroxidation products content (MDA, LPO, 4-HNE). It also increases the levels of hepatopancreas antioxidant enzymes (T-AOC, CAT, and SOD) .

Temporal Effects in Laboratory Settings

It has been observed that tea tree oil inhibits primary metabolic pathways through the suppression of the tricarboxylic acid (TCA) cycle and fatty acid metabolism .

Dosage Effects in Animal Models

In animal models, specifically Macrobrachium rosenbergii, it was found that a diet with 100 mg/kg of tea tree oil improved growth performance and increased the survival rate after stress .

Metabolic Pathways

Tea tree oil is involved in the pathways related to lipid metabolism (fatty acid biosynthesis, fatty acid metabolism, glycerophospholipid metabolism) and redox reaction (cytochrome P450 enzyme systems) .

Properties

IUPAC Name

zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H31O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17(18,19)16-14-12-10-8-6-4-2;/h2*3-14H2,1-2H3,(H,18,19);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAQFYDDTYGBBV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOP(=S)(OCCCCCCC)[S-].CCCCCCCOP(=S)(OCCCCCCC)[S-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H60O4P2S4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30874014
Record name Zinc bis(O,O-diheptyl phosphorodithioate)
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Molecular Weight

716.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Straw yellow to green solid or liquid with a sweet odor like alcohol; [CAMEO] Clear amber liquid; [MSDSonline]
Record name Oils, tea-tree
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Record name Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts
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Record name Zinc dialkyldithiophosphates
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Solubility

Sparingly soluble in water, Solubility in 80% alcohol (w/w): 0.6 to 0.8 volumes; miscible in nonpolar solvents, Solubility: 1 vol in 2 vol of 85% ethanol
Record name Tea tree oil
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Density

0.8950-0.9050 at 15/15 °C
Record name Tea tree oil
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Impurities

For many years, 1,8-cineole was regarded as an undesirable constituent in TTO due to its reputation as a skin and mucous membrane irritant. However, other studies suggested that this component is not responsible for a large proportion of sensitivity reactions. Oxidation products are the likely allergens. Since oxidized TTO appears to be a more potent allergen than fresh TTO, human adverse reactions may be minimized by reducing exposure to aged, oxidized oil.
Record name Tea tree oil
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless to pale yellow, clear, mobile liquid

CAS No.

68649-42-3, 68647-73-4, 82322-26-7
Record name Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts
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Record name Oils, tea-tree
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Record name Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts
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Record name Zinc bis(O,O-diheptyl phosphorodithioate)
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Record name Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts
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Record name Oils, tea-tree
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Record name Melaleuca Alternifolia (Tea Tree) Leaf Oil
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Record name Tea tree oil
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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